molecular formula C28H28Cl2N4O2 B283637 1-[(Z)-[1-[4-(1-adamantyl)phenyl]-3-methyl-5-oxopyrazol-4-ylidene]methyl]-3-(3,4-dichlorophenyl)urea

1-[(Z)-[1-[4-(1-adamantyl)phenyl]-3-methyl-5-oxopyrazol-4-ylidene]methyl]-3-(3,4-dichlorophenyl)urea

Cat. No. B283637
M. Wt: 523.4 g/mol
InChI Key: UBLIOLXOIYIXBX-HAHDFKILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Z)-[1-[4-(1-adamantyl)phenyl]-3-methyl-5-oxopyrazol-4-ylidene]methyl]-3-(3,4-dichlorophenyl)urea is a chemical compound that has been synthesized for scientific research purposes. The compound has been found to have potential applications in the field of biochemistry and physiology due to its unique mechanism of action.

Mechanism of Action

The mechanism of action of 1-[(Z)-[1-[4-(1-adamantyl)phenyl]-3-methyl-5-oxopyrazol-4-ylidene]methyl]-3-(3,4-dichlorophenyl)urea involves the inhibition of the activity of the enzyme cyclin-dependent kinase 4 (CDK4). CDK4 is involved in the regulation of the cell cycle and is often overexpressed in cancer cells. Inhibition of CDK4 activity can lead to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[(Z)-[1-[4-(1-adamantyl)phenyl]-3-methyl-5-oxopyrazol-4-ylidene]methyl]-3-(3,4-dichlorophenyl)urea have been studied in vitro and in vivo. The compound has been found to inhibit the growth of cancer cells in vitro and in animal models. The compound has also been found to have low toxicity and good bioavailability.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(Z)-[1-[4-(1-adamantyl)phenyl]-3-methyl-5-oxopyrazol-4-ylidene]methyl]-3-(3,4-dichlorophenyl)urea in lab experiments include its high purity and low toxicity. The compound is also readily available and can be synthesized in high yields. The limitations of using the compound include its specificity for CDK4 inhibition, which may limit its applications in other research areas.

Future Directions

For research on the compound include the development of more potent and selective CDK4 inhibitors and testing the compound in other research areas.

Synthesis Methods

The synthesis of 1-[(Z)-[1-[4-(1-adamantyl)phenyl]-3-methyl-5-oxopyrazol-4-ylidene]methyl]-3-(3,4-dichlorophenyl)urea involves the reaction of 4-(1-adamantyl)benzaldehyde with 3-methyl-1-phenyl-5-pyrazolone in the presence of a base. The resulting product is then reacted with 3,4-dichlorophenyl isocyanate to form the final compound. The synthesis method has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

1-[(Z)-[1-[4-(1-adamantyl)phenyl]-3-methyl-5-oxopyrazol-4-ylidene]methyl]-3-(3,4-dichlorophenyl)urea has been found to have potential applications in scientific research. The compound has been shown to inhibit the activity of a specific enzyme that is involved in the regulation of cellular growth and proliferation. This makes the compound a potential candidate for the development of anti-cancer drugs.

properties

Molecular Formula

C28H28Cl2N4O2

Molecular Weight

523.4 g/mol

IUPAC Name

1-[(Z)-[1-[4-(1-adamantyl)phenyl]-3-methyl-5-oxopyrazol-4-ylidene]methyl]-3-(3,4-dichlorophenyl)urea

InChI

InChI=1S/C28H28Cl2N4O2/c1-16-23(15-31-27(36)32-21-4-7-24(29)25(30)11-21)26(35)34(33-16)22-5-2-20(3-6-22)28-12-17-8-18(13-28)10-19(9-17)14-28/h2-7,11,15,17-19H,8-10,12-14H2,1H3,(H2,31,32,36)/b23-15-

InChI Key

UBLIOLXOIYIXBX-HAHDFKILSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\NC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)C45CC6CC(C4)CC(C6)C5

SMILES

CC1=NN(C(=O)C1=CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)C45CC6CC(C4)CC(C6)C5

Canonical SMILES

CC1=NN(C(=O)C1=CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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